WDR5-0103 - 890190-22-4

WDR5-0103

Catalog Number: EVT-285281
CAS Number: 890190-22-4
Molecular Formula: C21H25N3O4
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

WDR5-0103 is a small molecule inhibitor that specifically targets the interaction between WD repeat-containing protein 5 (WDR5) and mixed lineage leukemia 1 (MLL1). [] This interaction is crucial for the formation of a protein complex responsible for histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic modification associated with gene activation. [, , ] WDR5-0103 acts by disrupting the binding of WDR5 to MLL1, thereby inhibiting the methyltransferase activity of the complex and downstream gene activation. [, ] WDR5-0103 has been primarily investigated for its potential in treating cancers and neurological disorders. [, , , ]

Mechanism of Action

WDR5-0103 acts by disrupting the protein-protein interaction between WDR5 and MLL1. [, ] This interaction is essential for the formation of a multi-protein complex that catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3). [, , , ] H3K4me3 is a crucial epigenetic mark associated with gene activation. By inhibiting this interaction, WDR5-0103 reduces H3K4me3 levels and consequently downregulates the expression of target genes. [, , , ] In the context of cancer, WDR5-0103 has been shown to inhibit the expression of oncogenes, leading to reduced cell proliferation, survival, and increased sensitivity to chemotherapy. [] In the context of neuropathic pain, WDR5-0103 has been shown to reduce the expression of pain-related genes, contributing to its analgesic effects. []

Applications
  • Cancer Treatment: WDR5-0103 has shown potential as a therapeutic agent for various cancers, including leukemia. [] It disrupts the WDR5-MLL1 interaction, reducing the expression of oncogenes, ultimately inhibiting cancer cell proliferation and survival. [] Studies have also shown its potential in overcoming multidrug resistance in cancer cells. []
  • Neuropathic Pain Management: WDR5-0103 has demonstrated analgesic effects in mouse models of neuropathic pain. [] By inhibiting the WDR5-MLL1 interaction in the spinal cord, it attenuates H3K4me3 enrichment at the promoter of the mGluR5 gene, leading to reduced mGluR5 expression and subsequent pain relief. []
  • Neurodegenerative Diseases: Research suggests WDR5-0103 could be a potential therapeutic strategy for Alzheimer's disease. [] By inhibiting H3K4-specific methyltransferases, WDR5-0103 was shown to improve synaptic function and memory-related behaviors in mouse models of Alzheimer's disease. []

S-Adenosyl Methionine (SAM)

Relevance: SAM is directly relevant to the mechanism of action of WDR5-0103, which targets the interaction between WDR5 and MLL1, a histone methyltransferase. MLL1 utilizes SAM as a methyl donor to catalyze the methylation of histone H3 lysine 4 (H3K4) []. While WDR5-0103 disrupts the protein-protein interaction, understanding the role of SAM is crucial as it is directly involved in the enzymatic activity being targeted.

Sinefungin

Relevance: Sinefungin is mentioned as a scaffold for designing SAM-based analogs that target methyltransferases []. This approach is relevant because WDR5-0103 aims to modulate the activity of the MLL1 methyltransferase. Studying sinefungin derivatives provides insights into developing more selective inhibitors of MLL1, potentially with improved specificity compared to WDR5-0103.

N-propyl Sinefungin (Pr-SNF)

Compound Description: N-propyl Sinefungin (Pr-SNF) is a synthetic analog of sinefungin, specifically designed to improve its inhibitory activity against specific methyltransferases, including SETD2 [].

Relevance: The development and characterization of Pr-SNF offer valuable insights into the structure-activity relationships of sinefungin analogs as methyltransferase inhibitors []. This information is relevant to WDR5-0103 because it highlights the potential for designing compounds that directly target the catalytic activity of MLL1, potentially offering an alternative or complementary approach to disrupting the WDR5-MLL1 interaction.

EPZ-5676

Relevance: EPZ-5676 serves as a successful example of a SAM-based analog that has demonstrated clinical efficacy in leukemia treatment []. This is relevant to WDR5-0103 as it provides evidence that targeting the catalytic activity of histone methyltransferases, in this case, DOT1L, can have therapeutic benefits, suggesting a potential similar approach for MLL1 inhibition.

MM-401

Compound Description: MM-401 is a cyclic peptide that specifically inhibits the interaction between MLL1 and WDR5 []. It disrupts the formation of the MLL1 complex, thereby inhibiting its methyltransferase activity.

Relevance: MM-401 is directly relevant to WDR5-0103 as both compounds target the MLL1-WDR5 interaction to inhibit MLL1 activity []. Comparing the efficacy and selectivity profiles of these two compounds can provide valuable insights into the therapeutic potential of targeting this protein-protein interaction in various diseases.

Properties

CAS Number

890190-22-4

Product Name

Methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

IUPAC Name

methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C21H25N3O4/c1-23-9-11-24(12-10-23)19-8-7-16(21(26)28-3)14-18(19)22-20(25)15-5-4-6-17(13-15)27-2/h4-8,13-14H,9-12H2,1-3H3,(H,22,25)

InChI Key

ZPLBXOVTSNRBFB-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)OC

Solubility

Soluble in DMSO, not in water

Synonyms

WDR5-0103; WDR 5-0103; WDR-5-0103; WDR50103; WDR-50103; WDR 50103; WD-Repeat Protein 5-0103.

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.